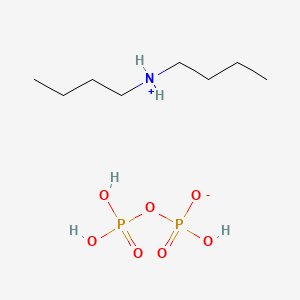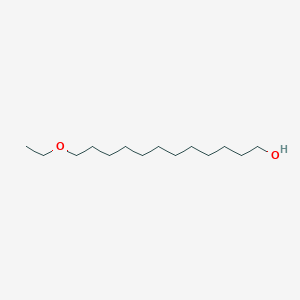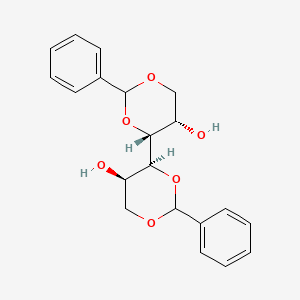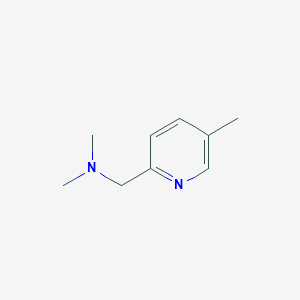
2-Pyridinemethanamine,N,N,5-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinemethanamine,N,N,5-trimethyl- is a chemical compound with the molecular formula C9H14N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a pyridine ring substituted with methyl groups and an amine group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanamine,N,N,5-trimethyl- can be achieved through several methods. One common approach involves the alkylation of 2-pyridinemethanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions. The general reaction scheme is as follows:
2-Pyridinemethanamine+Methyl Iodide→2-Pyridinemethanamine,N,N,5-trimethyl-
Industrial Production Methods
In an industrial setting, the production of 2-Pyridinemethanamine,N,N,5-trimethyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinemethanamine,N,N,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of 2-Pyridinemethanamine,N,N,5-trimethyl-.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Pyridinemethanamine,N,N,5-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Pyridinemethanamine,N,N,5-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinemethanamine, N-methyl-: A similar compound with one less methyl group.
2-Pyridinemethanamine, N-(2-pyridinylmethylene)-: Another derivative with a different substitution pattern.
Uniqueness
2-Pyridinemethanamine,N,N,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple methyl groups and an amine group enhances its reactivity and makes it suitable for various applications that other similar compounds may not be able to achieve.
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(5-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H14N2/c1-8-4-5-9(10-6-8)7-11(2)3/h4-6H,7H2,1-3H3 |
Clave InChI |
KRWAHQIBXLDNAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13822101.png)
![Ethyl [(5-amino-2-pyridinyl)oxy]acetate](/img/structure/B13822102.png)
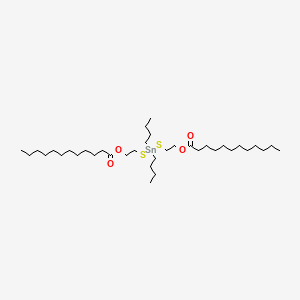


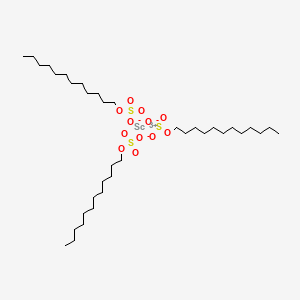
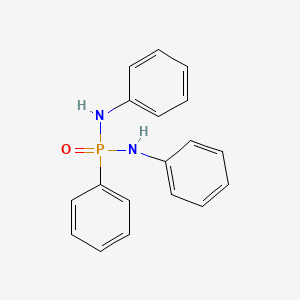
![[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13822145.png)
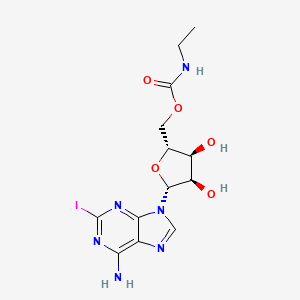
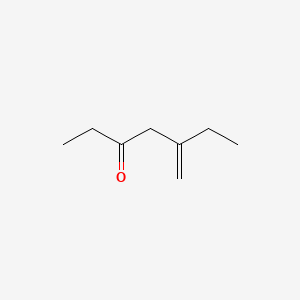
![N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium](/img/structure/B13822159.png)
